
(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is an organic compound that features a cyclopropane ring, a dimethylamino group, and an acrylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the Corey-Chaykovsky reaction, where a sulfur ylide reacts with an enone to form the cyclopropane ring.
Introduction of the dimethylamino group: This step involves the reaction of an appropriate acrylate with dimethylamine under controlled conditions.
Esterification: The final step involves the esterification of the intermediate compound to form the desired acrylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylates or amides.
科学的研究の応用
Chemistry
In polymer chemistry, (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is used as a monomer for the synthesis of functional polymers. These polymers can be tailored for specific applications by modifying the reactivity of the pendant ester groups .
Biology and Medicine
Its unique structure allows for the development of novel pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of UV-curable coatings and adhesives. These materials exhibit excellent mechanical properties and chemical resistance, making them suitable for various applications .
作用機序
The mechanism of action of (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function .
類似化合物との比較
Similar Compounds
Ethyl acrylate: A simpler acrylate ester without the cyclopropane ring and dimethylamino group.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the acrylate ester and dimethylamino group.
Dimethylaminoethyl acrylate: Contains the dimethylamino group and acrylate ester but lacks the cyclopropane ring.
Uniqueness
(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is unique due to the combination of its structural features. The presence of the cyclopropane ring imparts rigidity and strain, enhancing its reactivity. The dimethylamino group increases its nucleophilicity, making it a versatile intermediate for various chemical transformations .
特性
IUPAC Name |
ethyl (Z)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHQFNJRONNNY-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
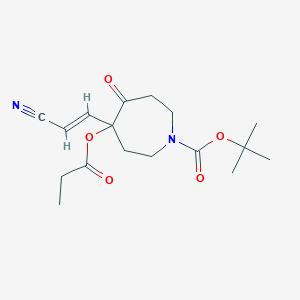
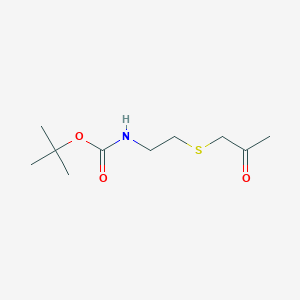


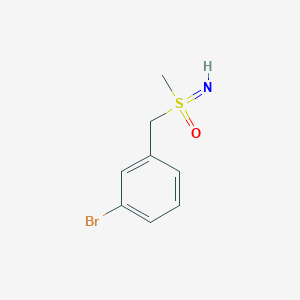

![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8107180.png)

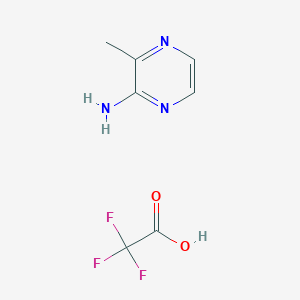

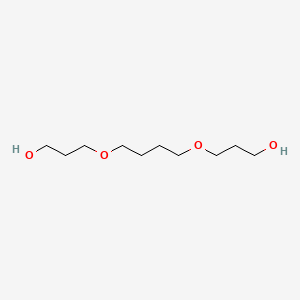


acetate](/img/structure/B8107243.png)
